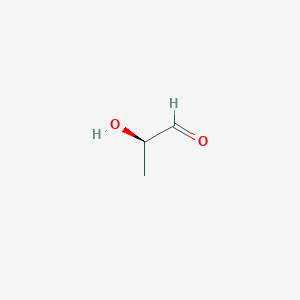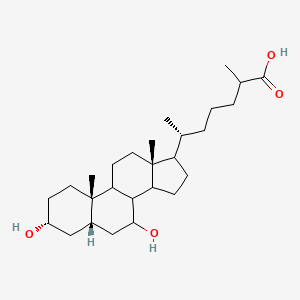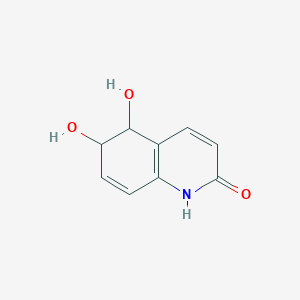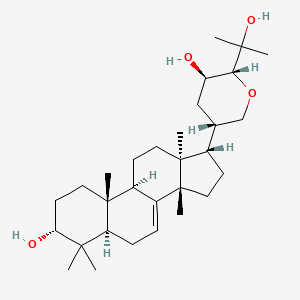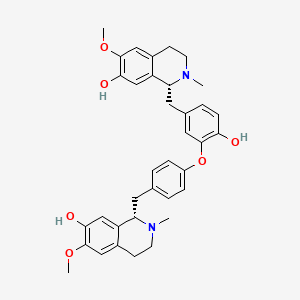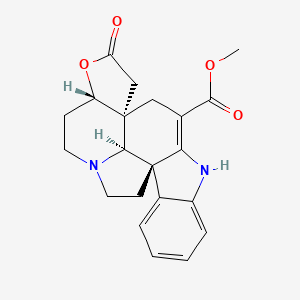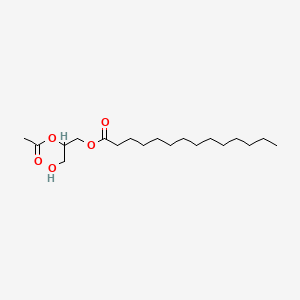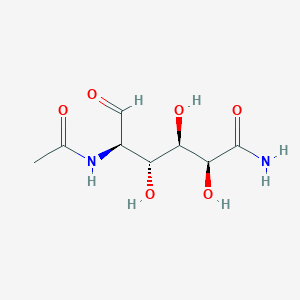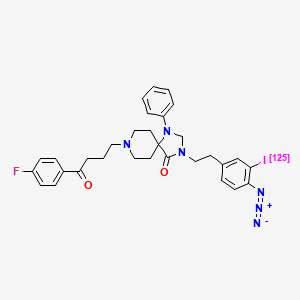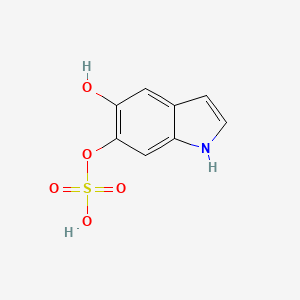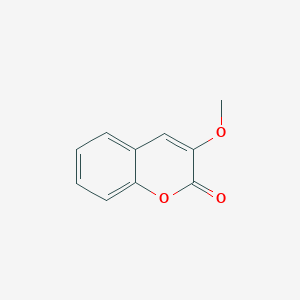
3-Methoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxycoumarin is a member of coumarins.
Scientific Research Applications
Synthesis and Characterization
3-Methoxychromen-2-one and its derivatives have been a focus in the field of organic chemistry, particularly in synthesizing novel compounds. For instance, a study presented an efficient method to synthesize 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are derivatives of 3-methoxychromen-2-one, through a series of reactions involving Michael addition and Horner–Wadsworth–Emmons reaction (Janecki & Wąsek, 2004).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-methoxychromen-2-one, such as 3-methoxybenzamide, have been identified as potent antistaphylococcal compounds with improved pharmaceutical properties. This research highlights the potential of 3-methoxychromen-2-one derivatives in developing new antibacterial agents (Haydon et al., 2010).
Spectroscopy and Molecular Sensing
3-Methoxychromen-2-one is also significant in spectroscopy and molecular sensing. A study on 3-hydroxychromones, which are closely related to 3-methoxychromen-2-one, demonstrated their application in developing fluorescent dyes capable of responding to solvent perturbations. This research opens avenues for using these compounds in molecular sensors and other spectroscopic applications (Klymchenko et al., 2003).
Enzymatic Reactions and Organic Synthesis
Another study explored the enzymatic reactions involving 3-methoxychromen-2-one derivatives. The research focused on the hydroxylation of aromatic compounds by cytochrome P450 BM3 and its variants, demonstrating the potential of these enzymes in organic synthesis and the modification of 3-methoxychromen-2-one derivatives (Neufeld et al., 2013).
properties
CAS RN |
112117-57-4 |
|---|---|
Product Name |
3-Methoxychromen-2-one |
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-12-9-6-7-4-2-3-5-8(7)13-10(9)11/h2-6H,1H3 |
InChI Key |
HQCYVSPJIOJEGA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
COC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



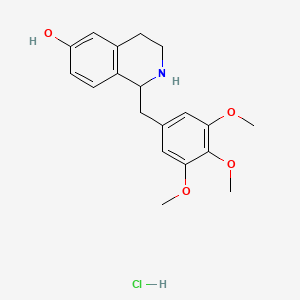
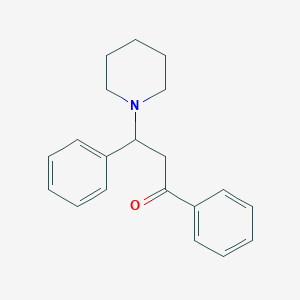
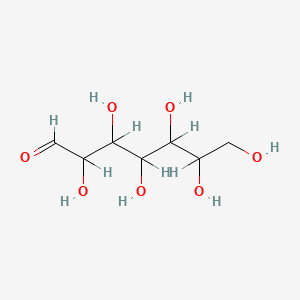
![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)
